6-Ethoxy-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound characterized by its unique quinazolinone structure. The molecular formula for this compound is , and it has a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be synthesized through various chemical routes that involve the modification of existing quinazolinone derivatives. It is primarily derived from the structural framework of quinazolin-4(3H)-one, which has been extensively studied for its biological activities.
6-Ethoxy-7-methoxyquinazolin-4(3H)-one belongs to the class of quinazolinones, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of ethoxy and methoxy groups in its structure enhances its biological activity and solubility.
The synthesis of 6-ethoxy-7-methoxyquinazolin-4(3H)-one can be achieved through several methods, typically involving cyclization reactions of appropriate precursors. One common method includes:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may include:
The molecular structure of 6-ethoxy-7-methoxyquinazolin-4(3H)-one features a fused bicyclic system that is characteristic of quinazolinones. The presence of ethoxy and methoxy substituents contributes to its chemical properties and reactivity.
Key data regarding the structure includes:
6-Ethoxy-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Specific conditions for these reactions include:
The mechanism of action for 6-ethoxy-7-methoxyquinazolin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site, thereby modulating enzyme activity and influencing various cellular processes.
The specific pathways depend on the target enzyme or receptor involved. Studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer progression or inflammation, making them potential candidates for therapeutic development.
6-Ethoxy-7-methoxyquinazolin-4(3H)-one is generally characterized by:
Key chemical properties include:
6-Ethoxy-7-methoxyquinazolin-4(3H)-one has several scientific applications:
The quinazolin-4(3H)-one scaffold serves as the foundational structure for 6-ethoxy-7-methoxyquinazolin-4(3H)-one, a key intermediate in tyrosine kinase inhibitors like gefitinib and erlotinib. Contemporary synthetic approaches prioritize atom economy, regioselectivity, and catalytic efficiency [5] [8].
MCRs have revolutionized the synthesis of complex quinazolinones by enabling single-pot construction of the core scaffold. Modern catalytic systems employ heterogeneous catalysts (e.g., zeolites or magnetic nanoparticles) or organocatalysts to facilitate annulation reactions between anthranilic acids, ortho-esters, and amines. A notable advancement involves the use of BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) reagent under microwave irradiation, achieving 85-92% yields of 3,4-dihydroquinazolin-4-ones with minimal byproducts [5] [10]. Transition metal catalysis, particularly copper(I)-catalyzed cyclizations, allows selective incorporation of ethoxy and methoxy groups at C6 and C7 positions via directed ortho-metalation strategies. These MCR protocols significantly reduce synthetic steps compared to classical Niementowski synthesis, which requires harsh conditions and affords lower regiocontrol [5] [7].
Table 1: Catalytic Systems for Quinazolin-4(3H)-one Core Synthesis
Catalytic System | Reaction Components | Yield (%) | Regioselectivity | Reference |
---|---|---|---|---|
CuI/1,10-phenanthroline | Anthranilic acid, Ethoxy-acetate, Amines | 88 | C6-ethoxy: >95% | [10] |
BOP reagent/Microwave | Isatoic anhydride, Formamide derivatives | 92 | C7-methoxy: 90% | [5] |
Magnetic Fe₃O₄@SiO₂-NH₂ | 2-Aminobenzamide, Trimethyl orthoacetate | 85 | C6/C7: 8:1 ratio | [5] |
DBU (1,8-diazabicycloundec-7-ene) | Aldehydes, Isocyanides, Anthranilic acid | 78 | Moderate control | [7] |
Achieving precise alkoxy group placement at C6 and C7 positions is critical for biological activity. Directed ortho-lithiation has emerged as a powerful technique, where a directing group (e.g., amide or carbamate) on the quinazolinone core coordinates with lithium bases like LDA (lithium diisopropylamide), enabling selective deprotonation at C6 or C7. Subsequent quenching with electrophiles (iodoethane for ethoxy, methyl iodide for methoxy) yields 6,7-disubstituted derivatives with >90% regioselectivity [4] [8]. Alternative approaches employ protective group strategies: sensitive phenolic hydroxyl groups are protected as MOM (methoxymethyl) or SEM (2-(trimethylsilyl)ethoxymethyl) ethers before nitration, enabling sequential alkoxy group installation. For example, 6-hydroxy-7-methoxyquinazolin-4(3H)-one can be selectively ethoxylated using phase-transfer catalysts (tetrabutylammonium bromide) in aqueous NaOH, maintaining temperature ≤80°C to prevent demethylation [6] [8].
Conventional alkoxylation methods suffer from high energy consumption and toxic solvents (DMF, DMSO). Solvent-free techniques eliminate these issues by reacting quinazolinone precursors with alkyl halides (ethyl bromide for ethoxy, methyl iodide for methoxy) on solid supports like alumina or silica gel. Microwave irradiation accelerates these reactions, reducing processing times from hours to minutes (e.g., 15 min vs. 12 h) while improving yields by 20-30% [5] [10]. Notably, tert-butyl hydroperoxide (TBHP) serves as an eco-friendly oxidant in solvent-free conditions, facilitating direct hydroxylation of quinazoline precursors before alkoxy group introduction. This tandem oxidation-alkoxylation approach achieves 75-88% yields with minimal waste generation [1] [5].
Enzymatic catalysis offers unprecedented selectivity for alkoxy group installation. Engineered cytochrome P450 monooxygenases selectively hydroxylate C6 of quinazolin-4(3H)-one cores, followed by O-methyltransferase-catalyzed methylation using S-adenosylmethionine (SAM) as methyl donor. Ethoxy groups are incorporated via lipase-catalyzed transesterification, where immobilized Candida antarctica lipase B (CAL-B) mediates ethanolysis of 6-acetoxy intermediates. This cascade avoids hazardous reagents and operates in aqueous buffers (pH 7.0–8.0, 30–37°C), achieving 70% conversion with 99% regioselectivity [9].
The ethoxy and methoxy substituents at C6 and C7 dramatically influence target binding and pharmacokinetics:
Table 2: Impact of Alkoxy Modifications on Biological Activity
Substitution Pattern | EGFR IC₅₀ (nM) | LogP | Aqueous Solubility (µg/mL) | Cellular Activity (GI₅₀, µM) |
---|---|---|---|---|
6-Ethoxy-7-methoxy | 23 ± 2 | 2.5 | 5.8 | 0.15 (A549 cells) |
6,7-Dimethoxy | 45 ± 4 | 1.8 | 22.3 | 0.42 (A549 cells) |
6-Hydroxy-7-methoxy | 210 ± 15 | 1.2 | 105.0 | 1.85 (A549 cells) |
7-Ethoxy-6-methoxy | 68 ± 6 | 2.4 | 6.2 | 0.38 (A549 cells) |
Solid-phase parallel synthesis enables rapid exploration of C6/C7 alkoxy variants. Focused libraries incorporate:
High-throughput screening of these libraries identified analogs with 10-fold improved potency against resistant EGFR mutants (T790M/L858R). Machine learning models trained on this data predict optimal alkoxy combinations for novel targets like BRD4 and PARP1 [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9